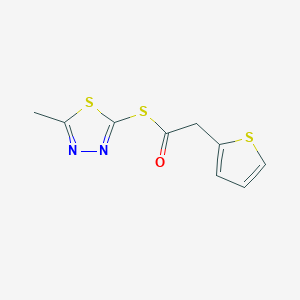
S-(5-Methyl-1,3,4-thiadiazol-2-yl) (thiophen-2-yl)ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(5-Methyl-1,3,4-thiadiazol-2-yl) (thiophen-2-yl)ethanethioate: is a heterocyclic compound that features both thiadiazole and thiophene moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Methyl-1,3,4-thiadiazol-2-yl) (thiophen-2-yl)ethanethioate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with thiophene-2-carboxylic acid under specific conditions. The reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles for substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, it is explored for its antimicrobial and antifungal properties. The thiadiazole and thiophene moieties are known to interact with various biological targets, making the compound a candidate for drug development .
Medicine: The compound has shown potential in medicinal chemistry, particularly as an antimicrobial agent. Its ability to inhibit certain enzymes and disrupt microbial cell processes makes it a promising candidate for further drug development .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity and stability, which are valuable in the production of electronic devices .
Mécanisme D'action
The mechanism of action of S-(5-Methyl-1,3,4-thiadiazol-2-yl) (thiophen-2-yl)ethanethioate involves its interaction with specific molecular targets. The thiadiazole moiety can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The thiophene ring can interact with cellular membranes, affecting their permeability and function .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as urease and carbonic anhydrase.
Cellular Membranes: Interaction with lipid bilayers, affecting membrane integrity and function.
Comparaison Avec Des Composés Similaires
2-Amino-5-methyl-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Methyl-1,3,4-thiadiazole-2-thiol: Used as a pharmaceutical intermediate.
1,3,4-Thiadiazole-2-thiol: Explored for its antioxidant and anti-inflammatory activities.
Uniqueness: S-(5-Methyl-1,3,4-thiadiazol-2-yl) (thiophen-2-yl)ethanethioate stands out due to its combined thiadiazole and thiophene structures, which confer unique chemical reactivity and biological activity. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
79825-44-8 |
|---|---|
Formule moléculaire |
C9H8N2OS3 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-thiophen-2-ylethanethioate |
InChI |
InChI=1S/C9H8N2OS3/c1-6-10-11-9(14-6)15-8(12)5-7-3-2-4-13-7/h2-4H,5H2,1H3 |
Clé InChI |
BEBQTUJFWRYQMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)SC(=O)CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


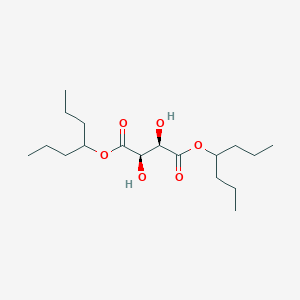
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)

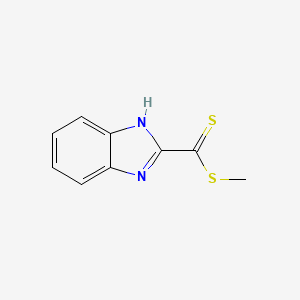
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
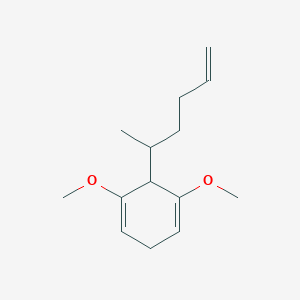

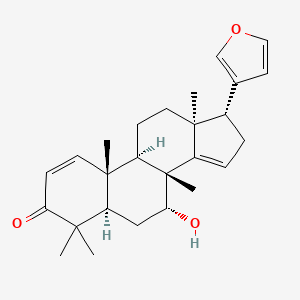
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
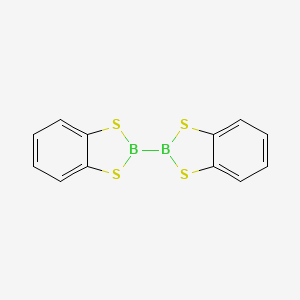
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
